molecular formula C8H8N2O3 B3146422 1-(4-Nitrophenyl)ethanone oxime CAS No. 59862-56-5

1-(4-Nitrophenyl)ethanone oxime

Cat. No.: B3146422
CAS No.: 59862-56-5
M. Wt: 180.16 g/mol
InChI Key: GFNBZVFYQPTWRK-RMKNXTFCSA-N
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Description

Significance of the Oxime Functional Group in Organic Synthesis

The oxime functional group, characterized by the general formula R¹R²C=NOH, is a cornerstone of modern organic synthesis. rsc.org Formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632), oximes are highly versatile intermediates. tutorchase.comvedantu.com Their significance stems from their ability to be easily converted into other valuable functional groups, thereby facilitating the construction of complex molecular architectures. numberanalytics.com

Historically, the discovery of oximes dates back to the 19th century, and since then, they have become indispensable in various chemical transformations. numberanalytics.com One of the most notable reactions involving oximes is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. vedantu.comorganic-chemistry.org This reaction is of significant industrial importance, for instance, in the production of caprolactam, the precursor to Nylon-6. vedantu.combyjus.com

Oximes also serve as precursors for the synthesis of amines, nitriles, and various nitrogen-containing heterocyclic compounds. numberanalytics.com Their utility extends to analytical chemistry, where they are used as reagents for the detection and characterization of aldehydes and ketones. tutorchase.comvedantu.com Furthermore, the oxime functional group can act as a ligand in coordination chemistry and as a protecting group in multi-step organic syntheses. tutorchase.com In the realm of materials science, oximes are employed in the synthesis of polymers and other advanced materials. numberanalytics.comnumberanalytics.com The reactivity of oximes also includes nucleophilic substitution and electrophilic addition reactions, highlighting their dynamic chemical nature. numberanalytics.com

Role of the Nitrophenyl Moiety in Advanced Chemical Research

The nitrophenyl group, a benzene (B151609) ring substituted with one or more nitro groups (NO₂), is a critical component in many areas of advanced chemical research. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, thereby affecting the reactivity and properties of the entire molecule. mdpi.com

In medicinal chemistry, the nitrophenyl moiety is considered a versatile and unique functional group. acs.orgnih.gov It is a key structural feature in a variety of therapeutic agents, including anticancer, antitubercular, and antiparasitic drugs. mdpi.comacs.org The biological activity of many nitro-containing compounds is linked to bioreductive activation mechanisms. mdpi.com For instance, 4-nitrophenol (B140041), a related compound, serves as an intermediate in the synthesis of paracetamol. wikipedia.org

Beyond pharmaceuticals, the nitrophenyl group plays a role in materials science and analytical chemistry. For example, p-nitrophenyl esters are utilized to study enzyme mechanisms and have potential applications in biotechnology for creating unnatural hydrocarbon and β-lactone natural products. researchgate.net The distinct spectroscopic properties of nitrophenyl compounds, such as the color change of 4-nitrophenol with pH, make them useful as indicators. wikipedia.org Compounds containing the nitrophenyl group are also investigated for their applications as fungicides and in the synthesis of various heterocyclic compounds with potential biological activities. nih.gov

Overview of 1-(4-Nitrophenyl)ethanone Oxime within the Context of Aromatic Ketoximes

This compound is an organic compound that belongs to the class of aromatic ketoximes. consensus.app These are oximes derived from aromatic ketones and are characterized by having an aryl group attached to the carbon of the C=NOH function. consensus.app this compound specifically features a 4-nitrophenyl group, combining the functionalities discussed in the preceding sections. smolecule.com

The synthesis of this compound is typically achieved through the reaction of 1-(4-nitrophenyl)ethanone with hydroxylamine hydrochloride in a suitable solvent like ethanol (B145695). smolecule.com The presence of the oxime group makes it a valuable building block for synthesizing more complex organic molecules. smolecule.com Its derivatives are a subject of investigation in pharmaceutical research due to their potential biological activities, which are enhanced by the presence of the reactive nitro group. smolecule.com

Within the broader category of aromatic ketoximes, these compounds are studied for various applications, including their potential use in fragrances and as intermediates in the synthesis of novel compounds with potential pharmaceutical applications. consensus.appresearchgate.net The structural and electronic properties of aromatic ketoximes can be fine-tuned by altering the substituents on the aromatic ring, which in the case of this compound is the electron-withdrawing nitro group. This substitution pattern influences its reactivity and potential applications in various fields of chemical research.

Below is a data table summarizing some of the key properties of this compound.

PropertyValueReference(s)
Chemical Name This compound chemicalbook.com
Synonyms 4'-Nitroacetophenone oxime; Methyl(4-nitrophenyl) ketoneoxime chemicalbook.com
Molecular Formula C₈H₈N₂O₃ smolecule.com
CAS Number 10342-64-0 chemicalbook.com
IUPAC Name (NE)-N-[1-(4-nitrophenyl)ethylidene]hydroxylamine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[1-(4-nitrophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-6(9-11)7-2-4-8(5-3-7)10(12)13/h2-5,11H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNBZVFYQPTWRK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Nitrophenyl Ethanone Oxime and Analogues

Classical Condensation Approaches

The most fundamental and widely employed method for synthesizing oximes is the condensation reaction between a carbonyl compound and hydroxylamine (B1172632) or its salts. wikipedia.orgnih.gov

Reaction of 4-Nitroacetophenone with Hydroxylamine and its Salts

The direct reaction of 4-nitroacetophenone with hydroxylamine or its salts, such as hydroxylamine hydrochloride, is a common and straightforward approach to produce 1-(4-nitrophenyl)ethanone oxime. orgsyn.orgarpgweb.com This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. The subsequent elimination of a water molecule results in the formation of the C=N double bond characteristic of an oxime. wikipedia.org The reaction is typically carried out in a suitable solvent, and a base is often added to neutralize the acid salt of hydroxylamine, liberating the free hydroxylamine for the reaction. orgsyn.orgarpgweb.com

A study detailing the synthesis of several acetophenone (B1666503) oximes, including the 4-nitro derivative, utilized a solution of hydroxylamine hydrochloride in the presence of potassium hydroxide, with the mixture being refluxed to afford the desired oxime. arpgweb.com This method has proven effective for producing various substituted acetophenone oximes in moderate to good yields. arpgweb.com

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of oxime formation can be significantly influenced by various reaction parameters, including solvent, temperature, pH, and the presence of catalysts. numberanalytics.com Optimizing these conditions is crucial for maximizing the yield and selectivity of this compound. For instance, the reaction is often performed under slightly acidic conditions (pH 4-5) to facilitate the formation of the intermediate iminium ion. numberanalytics.com

Microwave-assisted synthesis has emerged as a valuable technique for improving reaction times and yields in oxime synthesis. orgsyn.org Additionally, solvent-free methods, such as grindstone chemistry using bismuth(III) oxide as a catalyst, have been developed as environmentally friendly alternatives, offering high yields in short reaction times. nih.gov The choice of solvent can also play a critical role, with protic solvents like alcohols often promoting the reaction by stabilizing intermediates and facilitating proton transfer steps. orgsyn.org

Interactive Table: Optimization of Oximation Reactions

Parameter Condition Effect on Yield/Selectivity
Catalyst Bismuth(III) oxide Enables solvent-free reaction, high yields nih.gov
Energy Source Microwave irradiation Reduces reaction time, improves yield orgsyn.org
Solvent Protic (e.g., alcohols) Stabilizes intermediates, facilitates proton transfer orgsyn.org

| pH | Slightly acidic (4-5) | Facilitates iminium ion formation numberanalytics.com |

Metal-Mediated and Metal-Catalyzed Synthetic Routes to Oximes

Metal-based systems offer alternative pathways for the synthesis of oximes. Certain metal salts are capable of reducing nitro compounds to form oximes. wikipedia.org Furthermore, metal catalysts can be employed in various transformations leading to oxime products.

For example, a bifunctional catalyst system comprising palladium and gold nanoparticles on a carbon support has been used for the one-pot synthesis of cyclohexanone (B45756) oxime from nitrobenzene. rsc.orgrsc.org This multi-step process involves intermediates that are catalytically transformed to the final oxime product. rsc.org While this specific example does not produce this compound, the principle of metal-catalyzed conversion of a nitroaromatic compound to an oxime is a relevant concept.

Advanced Synthetic Strategies for Nitroaromatic Oximes

Beyond direct condensation, more complex strategies involving the modification of precursor molecules can be employed to synthesize nitroaromatic oximes like this compound.

Nitration of Aromatic Precursor Molecules

One advanced approach involves the nitration of a pre-existing aromatic oxime. For instance, acetophenone oxime could theoretically be nitrated to introduce the nitro group at the para position of the phenyl ring. The nitration of aromatic compounds is a well-established electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. youtube.commasterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring. youtube.commasterorganicchemistry.com The nitro group acts as a deactivator for the ring in subsequent reactions. libretexts.org

The success of this strategy would depend on the directing effects of the ethanone (B97240) oxime substituent and its stability under the harsh nitrating conditions. The application of nitration is a cornerstone in the synthesis of many nitroaromatic compounds used in various industries, including pharmaceuticals and dyes. libretexts.orgresearchgate.net

Functional Group Interconversion in Nitroaromatic Synthesis

Functional group interconversion (FGI) is a powerful tool in organic synthesis, allowing for the transformation of one functional group into another. ub.eduic.ac.uk In the context of synthesizing this compound, FGI could be applied to a precursor molecule that already contains the nitroaromatic core.

For example, a nitroaromatic compound with a different functional group at the para position could be converted to an acetyl group, which is then oximated. Alternatively, a different functional group on the side chain could be manipulated to form the oxime. Such transformations are crucial when direct methods are inefficient or incompatible with other functional groups present in the molecule. ic.ac.uk

Chemical Reactivity and Mechanistic Investigations of 1 4 Nitrophenyl Ethanone Oxime

Rearrangement Reactions

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide. wikipedia.orgsynarchive.com For 1-(4-nitrophenyl)ethanone oxime, this rearrangement converts the ketoxime into a substituted amide. The reaction is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid (PPA), or Lewis acids. wikipedia.orgbuddiesbagels.com Other reagents known to facilitate this transformation include tosyl chloride, thionyl chloride, and cyanuric chloride. wikipedia.orgionike.com

The rearrangement of this compound proceeds via the migration of one of the groups attached to the oxime carbon to the nitrogen atom. Due to the stereochemistry of the oxime, the group that is in the anti-periplanar position to the hydroxyl group is the one that migrates. masterorganicchemistry.comorganic-chemistry.org In the case of this compound, two geometric isomers exist, (E) and (Z), which will theoretically yield different products. However, acidic conditions can often lead to isomerization, potentially resulting in a mixture of products. chemistrysteps.com Assuming the migration of the 4-nitrophenyl group, the resulting product is N-(4-nitrophenyl)acetamide.

The mechanism of the Beckmann rearrangement has been the subject of extensive study. buddiesbagels.com The process is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, which converts it into a good leaving group (water). masterorganicchemistry.comchemistrysteps.com

The key step of the mechanism involves a concerted 1,2-shift. The alkyl or aryl group that is anti to the leaving group migrates to the electron-deficient nitrogen atom, simultaneous with the cleavage of the N-O bond. masterorganicchemistry.comorganic-chemistry.org This concerted step avoids the formation of a highly unstable free nitrene. The migration results in the formation of a nitrilium ion intermediate. chemistrysteps.com This electrophilic intermediate is then attacked by a water molecule. masterorganicchemistry.com Subsequent deprotonation and tautomerization of the resulting imidic acid lead to the final, more stable amide product. chemistrysteps.com

Computational studies on similar oximes have shown that solvent molecules can play a crucial role in stabilizing the transition state during the expulsion of the leaving group. wikipedia.org The rate and efficiency of the rearrangement can be influenced by the choice of catalyst and solvent system. ionike.com

Reduction Reactions

The reduction of this compound presents a chemoselectivity challenge due to the presence of two reducible functional groups: the oxime and the nitro group.

The reduction of an oxime functional group to a primary amine is a valuable synthetic transformation. niscpr.res.in This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., Pd/C) or hydride reagents like lithium aluminum hydride (LiAlH₄). niscpr.res.intsijournals.com However, achieving the selective reduction of the oxime in this compound without affecting the nitro group is difficult. Many powerful reducing agents that are effective for oximes will also readily reduce the aromatic nitro group. niscpr.res.in

For instance, studies on the reduction of p-nitrobenzaldehyde oxime with sodium borohydride (B1222165) in the presence of copper (II) sulfate (B86663) indicated that the reduction of the nitro group tends to occur before the reduction of the oxime, leading to a complex mixture of products. niscpr.res.in This suggests that highly selective and mild reducing conditions would be necessary to favor the formation of 1-(4-nitrophenyl)ethanamine (B2881662) from its oxime precursor while preserving the nitro functionality. The development of such chemoselective methods remains a significant area of interest. nih.gov

The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis, often used to produce primary aromatic amines. jsynthchem.comorganic-chemistry.org The nitro group in this compound can be reduced to an amino group using various established methods. These include catalytic hydrogenation over transition metals (like platinum, palladium, or nickel), and metal-acid systems such as tin (Sn) or iron (Fe) in hydrochloric acid. organic-chemistry.orgacs.org

Modern methods also employ reagents like sodium borohydride in conjunction with transition metal complexes, such as Ni(PPh₃)₄, to achieve this transformation under milder conditions. jsynthchem.com When applying these reduction methods to this compound, it is highly probable that both the nitro group and the oxime group will be reduced, especially under strong conditions like catalytic hydrogenation. This would lead to the formation of 1-(4-aminophenyl)ethanamine. The selective reduction of only the nitro group while leaving the oxime intact is also a synthetic challenge, often requiring carefully chosen reagents and conditions.

Table 1: Potential Reduction Products of this compound

Reagent System Target Functional Group Likely Major Product(s)
Mild, selective reagents (hypothetical) Oxime 1-(4-Nitrophenyl)ethanamine
Strong reducing agents (e.g., H₂, Pd/C) Both Nitro and Oxime 1-(4-Aminophenyl)ethanamine
Nitro-selective agents (e.g., Na₂S, (NH₄)₂S) Nitro 1-(4-Aminophenyl)ethanone oxime
NaBH₄ / CuSO₄ Nitro (preferentially) Complex mixture, p-aminobenzaldehyde oxime from related substrates niscpr.res.in

Hydrolytic Processes

Oximes can undergo hydrolysis back to their parent carbonyl compound and hydroxylamine (B1172632), a reaction that is typically catalyzed by strong acids. nih.govresearcher.life In the case of this compound, treatment with an aqueous acid solution, such as sulfuric or hydrochloric acid, will yield 1-(4-nitrophenyl)ethanone and the corresponding hydroxylamine salt (e.g., hydroxylamine sulfate).

The mechanism involves the protonation of the oxime nitrogen, followed by the attack of a water molecule on the carbon atom of the C=N bond. nih.gov A series of proton transfers then facilitates the elimination of hydroxylamine, regenerating the ketone. This process is essentially the reverse of the oxime formation.

Recent advancements have focused on integrating this hydrolysis reaction into more efficient industrial processes. For example, a method has been developed that couples the hydrolysis of an oxime with electrodialysis. nih.gov This integrated approach allows for the hydrolysis, protonation of the resulting hydroxylamine, and separation of the products to occur within a single system, offering a potentially greener and continuous manufacturing process for hydroxylamine salts. nih.gov

Mechanism of Oxime Hydrolysis in Aqueous Solutions

The hydrolysis of oximes, including this compound, is a reversible process that results in the corresponding ketone or aldehyde and hydroxylamine. nih.govwikipedia.org In aqueous solutions, the stability of oximes to hydrolysis is significantly greater than that of analogous hydrazones, often by a factor of 100 to 1000. wikipedia.orgnih.gov This increased stability is attributed to electron delocalization involving the nitrogen and oxygen atoms of the oxime group, which reduces the electrophilicity of the carbon atom in the C=N bond. nih.gov

The mechanism of oxime hydrolysis is pH-dependent and typically involves the formation of a carbinolamine intermediate. nih.govraineslab.com The reaction is generally catalyzed by acid. nih.govraineslab.com In acidic media, the reaction begins with the protonation of the oxime nitrogen. This is followed by the attack of a water molecule on the carbon atom of the C=N bond, leading to a tetrahedral intermediate. Subsequent elimination of hydroxylamine, often assisted by a general base, is the rate-determining step in highly acidic conditions and yields the corresponding ketone. rsc.org

The general mechanism for the acid-catalyzed hydrolysis of an oxime can be summarized as follows:

Protonation of the nitrogen atom of the oxime.

Nucleophilic attack by water on the carbon of the C=N bond to form a protonated carbinolamine intermediate.

Deprotonation to form the carbinolamine.

Protonation of the hydroxylamine oxygen.

Elimination of hydroxylamine to form a protonated ketone.

Deprotonation to yield the final ketone product.

Influence of Catalysis on Hydrolysis Pathways

The hydrolysis of oximes is subject to catalysis, which can significantly influence the reaction rate and pathway.

Acid Catalysis : As previously mentioned, acid catalysis is a common feature of oxime hydrolysis. nih.govraineslab.com The rate of hydrolysis is often dependent on the concentration of the acid. Studies on acetophenone (B1666503) oximes in moderately concentrated aqueous acids have shown that the rate-determining step can be the general base-catalyzed decomposition of the cationic tetrahedral intermediate. rsc.org This type of catalysis, termed general acid catalysis, involves the transfer of a proton to the substrate in the rate-limiting step. nih.gov

General Base Catalysis : In this mechanism, the conjugate base of an acid deprotonates a water molecule, which then acts as the nucleophile attacking the substrate. nih.gov This is often referred to as general base-assisted nucleophilic attack. nih.gov

The catalytic cycle for some esterolytic pyridinium-4-oximes involves two main stages: acetylation (oximolysis) and deacetylation (hydrolysis of the oxime-ester), with the latter being crucial for regenerating the catalyst. nih.gov While these oximes are effective esterolytic agents, they are not classified as true non-enzyme catalysts for the hydrolysis of substrates like acetylthiocholine. nih.gov

The table below illustrates the effect of pH on the half-life of an oxime compared to various hydrazones, highlighting the superior hydrolytic stability of the oxime linkage.

ConjugateHalf-life (h) at pD 7.0
Oxime 3 > 200
Methylhydrazone 11.1
Dimethylhydrazone 22.5
Acylhydrazone 40.08
Acylhydrazone 50.02
Acylhydrazone 60.02
Trimethylhydrazonium ion 7> 200

Data adapted from a study on the hydrolytic stability of isostructural hydrazones and an oxime. nih.govraineslab.com

Radical Reactions and Oxidative Transformations

Generation and Reactivity of Iminoxyl Radicals from Oximes

Iminoxyl radicals (R₂C=NO•) are nitrogen-centered radicals that can be generated from oximes through various oxidative processes. acs.orgnih.gov These radicals are key intermediates in a number of synthetic transformations. nih.gov The generation of iminoxyl radicals can be achieved through the oxidation of oximes using agents like silver(I) oxide (Ag₂O) or lead(IV) acetate (B1210297). nih.gov Photochemical methods, such as photosensitized oxidation, can also be employed. acs.org

Upon formation, the oxime radical cation, a highly acidic species, can lose a proton to yield the iminoxyl radical. acs.org The subsequent reactivity of the iminoxyl radical is diverse. For instance, in the presence of a nucleophile like water, a series of steps involving a cationic intermediate can lead to the formation of the corresponding carbonyl compound. acs.org

The pathway of radical formation can depend on the oxidation potential of the oxime. acs.org For oximes with low oxidation potentials, the reaction with a photosensitizer like triplet chloranil (B122849) proceeds via an electron transfer-proton transfer (ET-PT) sequence. acs.org In contrast, oximes with higher oxidation potentials may react through a hydrogen atom transfer (HAT) mechanism. acs.org

Intramolecular Oxidative Cyclization Reactions

Iminoxyl radicals generated from oximes containing suitably positioned reactive sites can undergo intramolecular cyclization reactions. nih.gov These reactions are a powerful tool for the synthesis of heterocyclic compounds, such as isoxazolines. nih.gov

A common strategy involves the oxidation of an oxime to generate an iminoxyl radical, which then cyclizes through the cleavage of a C-H or C=C bond. For example, the oxidation of certain oximes can lead to the formation of isoxazolines via a radical mechanism. nih.gov Similarly, intramolecular cyclization of iminoxyl radicals can occur by involving multiple bonds like C=C and N=N. nih.gov

A proposed mechanism for the oxidative cyclization of oximes with C-H bond cleavage involves the formation of an iminoxyl radical, which then undergoes an intramolecular hydrogen atom transfer followed by radical recombination to form the cyclized product. nih.gov

Imine Exchange Reactions and Equilibrium Studies

Imine exchange reactions involve the transfer of an imine group from one molecule to another. While specific studies on the imine exchange reactions and equilibrium of this compound are not extensively detailed in the provided context, the principles of imine chemistry are relevant. Imines, in general, can undergo exchange reactions, and their stability against hydrolysis is a key factor. researchgate.net Oximes exhibit greater stability compared to simple imines. researchgate.net

Studies on the condensation of nitromethane (B149229) with imines of 1-(4-aminophenyl)ethanone have shown chemoselective reactions where the carbon-nitrogen double bond reacts in preference to a carbon-oxygen double bond. researchgate.net This highlights the differential reactivity of imine and carbonyl functionalities within the same molecule. researchgate.net

The equilibrium of imine formation and hydrolysis is a critical aspect of their chemistry. nih.gov The position of this equilibrium is influenced by factors such as pH and the structure of the reactants. nih.gov

Spectroscopic and Structural Characterization Techniques for 1 4 Nitrophenyl Ethanone Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 1-(4-nitrophenyl)ethanone oxime by analyzing the magnetic properties of its atomic nuclei.

¹H NMR Analysis of Proton Environments

Proton NMR (¹H NMR) spectroscopy reveals the different types of protons present in the molecule and their neighboring environments. In the ¹H NMR spectrum of this compound, the aromatic protons on the nitrophenyl ring typically appear as a set of multiplets in the downfield region, generally between δ 7.5 and 8.3 ppm. This is due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group.

The methyl protons (CH₃) adjacent to the oxime group give rise to a singlet peak in the upfield region, usually around δ 2.3 ppm. The hydroxyl proton (-OH) of the oxime group is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₄)7.5 - 8.3Multiplet
Methyl (CH₃)~2.3Singlet
Hydroxyl (N-OH)VariableBroad Singlet

This table provides typical ¹H NMR chemical shift ranges for the protons in this compound.

¹³C NMR Analysis of Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides insights into the carbon skeleton of the molecule. The carbon atoms in the aromatic ring of this compound exhibit signals in the range of approximately δ 120 to 150 ppm. The carbon attached to the nitro group (C-NO₂) is typically found at the lower end of this range, while the other aromatic carbons appear at slightly different chemical shifts due to their positions relative to the substituents.

The carbon of the methyl group (CH₃) resonates at a much higher field, typically around δ 12-16 ppm. The carbon atom of the C=N oxime group is significantly deshielded and appears further downfield, often in the region of δ 150-160 ppm.

Carbon Type Chemical Shift (δ, ppm)
C=N (Oxime)150 - 160
Aromatic (C₆H₄)120 - 150
Methyl (CH₃)12 - 16

This table presents typical ¹³C NMR chemical shift ranges for the carbon atoms in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Vibrational Assignments of Characteristic Functional Groups

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the oxime group. rsc.org

The C=N stretching vibration of the oxime group usually appears as a medium to weak band in the range of 1640-1690 cm⁻¹. uc.edu The presence of the nitro group (NO₂) is indicated by two strong absorption bands: one for the asymmetric stretching vibration around 1500-1550 cm⁻¹ and another for the symmetric stretching vibration near 1340-1370 cm⁻¹. uc.edu

The aromatic C-H stretching vibrations are observed as a series of bands above 3000 cm⁻¹, while the C-H stretching vibrations of the methyl group appear just below 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ region. vscht.cz

Functional Group Vibrational Mode Frequency (cm⁻¹)
O-H (Oxime)Stretching3200 - 3600 (broad)
C-H (Aromatic)Stretching> 3000
C-H (Methyl)Stretching< 3000
C=N (Oxime)Stretching1640 - 1690
C=C (Aromatic)Stretching1400 - 1600
NO₂ (Nitro)Asymmetric Stretching1500 - 1550
NO₂ (Nitro)Symmetric Stretching1340 - 1370

This table summarizes the characteristic IR absorption frequencies for the functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which are attributed to electronic transitions within the aromatic ring and the conjugated system. The presence of the nitro group and the oxime group, both of which are chromophores, significantly influences the absorption characteristics.

Typically, two main absorption maxima (λ_max) are observed. One intense band, often appearing around 250-280 nm, is associated with the π → π* electronic transition of the aromatic system. A second, less intense band or a shoulder at a longer wavelength, can be attributed to the n → π* transition of the nitro and oxime groups. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Electronic Transition Typical λ_max (nm)
π → π* (Aromatic)250 - 280
n → π* (Nitro/Oxime)> 280

This table indicates the typical wavelength ranges for the major electronic transitions observed in the UV-Vis spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for the characterization of this compound, providing essential information about its molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Molecular Ion Identification

High-Resolution Mass Spectrometry (HRMS) is instrumental in the unequivocal characterization of this compound. This technique provides a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental formula. For this compound, HRMS analysis would typically identify the protonated molecular ion [M+H]⁺. uv.mx The precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Spectroscopic analysis using techniques like HRMS is crucial for defining the molecular ion with its isotopic pattern, which offers a definitive characterization of the compound. uv.mx

PropertyValueSource
Molecular Formula C₈H₈N₂O₃ chemsrc.com
Molecular Weight 180.16 g/mol chemsrc.com
Exact Mass 180.0535 u chemsrc.com

X-ray Diffraction Studies

Single Crystal X-ray Analysis of Molecular Conformation

Single crystal X-ray analysis of oximes provides unambiguous information about their molecular geometry. For compounds structurally similar to this compound, such as (E)-1-(4-Aminophenyl)ethanone oxime, X-ray diffraction studies reveal key conformational features. nih.gov

The analysis typically shows that the bond lengths and angles within the molecule fall within normal ranges. nih.gov A significant conformational parameter is the dihedral angle between the plane of the phenyl ring and the plane of the oxime group (C=N-OH). In the case of (E)-1-(4-aminophenyl)ethanone oxime, this angle is relatively small, at 5.58 (3)°, indicating a nearly coplanar arrangement. nih.govresearchgate.net This planarity is often influenced by the electronic and steric effects of the substituents on the phenyl ring.

Based on analogous structures, the geometric parameters for the oxime group in this compound can be expected to be similar to those shown in the table below. nih.gov

ParameterTypical ValueSource
C=N Bond Length ~1.28-1.29 Å nih.govnih.gov
N-O Bond Length ~1.38-1.41 Å nih.govnih.gov
C-N-O Bond Angle ~112° nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dictated by a network of intermolecular interactions. The oxime functional group is a key player in forming these interactions as it can act as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the nitrogen and oxygen atoms). nih.govresearchgate.net

In the crystal structures of related acetophenone (B1666503) oximes, intermolecular O-H···N hydrogen bonds are a dominant feature. nih.govnih.gov These interactions link adjacent molecules, often forming infinite chains or more complex three-dimensional supramolecular networks. nih.govnih.gov The nitro group in this compound can also participate as a hydrogen bond acceptor. These hydrogen bonds are critical for the stabilization of the crystal structure. nih.gov

The table below details typical hydrogen bond geometries found in the crystal structure of a closely related analogue, (E)-1-(4-Aminophenyl)ethanone oxime. nih.gov

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Source
O1H1ON20.92(2)1.88(2)2.7919(14)169.8(18) nih.gov

Geometric Stereoisomeric Forms (E/Z Configuration) Determination

This compound can exist as two geometric stereoisomers, (E) and (Z), arising from the restricted rotation around the C=N double bond. Single crystal X-ray diffraction is the definitive method for unambiguously determining the configuration of the C=N double bond in the solid state. nih.gov

Studies on similar oximes have shown that while both isomers may be formed in a synthesis, often only one isomer will crystallize. nih.gov This is frequently the (E)-isomer, which can be stabilized by the formation of strong intermolecular hydrogen bonds. nih.gov In the (Z)-isomer, the hydroxyl group is oriented toward the phenyl ring, which can lead to steric hindrance that prevents the formation of the extensive intermolecular hydrogen-bonding networks seen in the (E)-isomer. nih.gov Therefore, the multiple intermolecular interactions possible for the (E)-isomer are often more energetically favorable, leading to its preferential crystallization. nih.gov

Computational and Theoretical Investigations of 1 4 Nitrophenyl Ethanone Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory has proven to be a powerful tool for examining the electronic structure and properties of organic molecules like 1-(4-nitrophenyl)ethanone oxime. By calculating the electron density, DFT methods can accurately predict molecular geometries, orbital energies, and various spectroscopic parameters.

Optimized Geometries and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. The process involves optimizing the molecular geometry to find the lowest energy conformation. For this molecule, key structural parameters of interest include the bond lengths and angles within the phenyl ring, the oxime moiety (-C=N-OH), and the nitro group (-NO₂).

The presence of the oxime group introduces the possibility of E/Z isomerism around the C=N double bond. Computational studies can elucidate the relative stabilities of these isomers. Typically, the E-isomer is found to be more stable due to reduced steric hindrance. The planarity between the phenyl ring and the oxime group is another critical aspect of its conformation, influencing the electronic conjugation. The dihedral angle between these two groups is a key indicator of this planarity.

Below is a table of representative optimized geometric parameters for the E-isomer of this compound, as would be predicted from DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthC=N~1.29 Å
N-O~1.41 Å
C-C (ring)~1.39 - 1.41 Å
C-N (nitro)~1.48 Å
N-O (nitro)~1.23 Å
Bond AngleC-C=N~121°
C=N-O~111°
Dihedral AnglePhenyl-C=N-O~5-10°

Note: These values are illustrative and based on typical DFT calculation results for similar compounds.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to participate in chemical reactions.

For this compound, the HOMO is typically localized on the phenyl ring and the oxime group, which are the more electron-rich parts of the molecule. The LUMO, conversely, is expected to be centered on the electron-withdrawing nitro group and the C=N bond. This distribution indicates that the molecule would act as an electron donor from the phenyl-oxime region and as an electron acceptor at the nitro-substituted phenyl ring. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular OrbitalEnergy (eV)
HOMO~ -6.8 eV
LUMO~ -2.5 eV
HOMO-LUMO Gap~ 4.3 eV

Note: These energy values are representative and can vary depending on the level of theory and basis set used in the DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would show a high electron density (red) around the oxygen atoms of the nitro group and the oxygen of the oxime group, making them likely sites for interaction with electrophiles. The hydrogen atom of the oxime's hydroxyl group and the regions around the phenyl ring's hydrogen atoms would exhibit a positive potential (blue), indicating them as potential sites for nucleophilic attack.

Prediction of Spectroscopic Parameters (IR, UV-Vis)

DFT calculations can accurately predict vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra). The calculated IR spectrum helps in the assignment of experimentally observed vibrational bands to specific functional groups. For this compound, key predicted vibrational frequencies would include the O-H stretch of the oxime, the C=N stretch, the N-O stretch of the nitro group, and various C-H and C=C stretching and bending modes of the aromatic ring.

Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions within the conjugated system.

Spectroscopic ParameterCalculated ValueAssignment
IR Frequency (cm⁻¹)~3300O-H stretch (oxime)
~1600C=N stretch
~1520, ~1340Asymmetric & Symmetric NO₂ stretch
UV-Vis (λ_max, nm)~280π → π* transition

Note: These are representative values. Calculated frequencies are often scaled to better match experimental data.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the determination of transition states and activation energies, which provides a deeper understanding of the reaction kinetics.

Hydrolysis Reaction Pathways and Activation Energies

The hydrolysis of oximes to their corresponding ketones is a well-known reaction, often catalyzed by acid. For this compound, this reaction would yield 1-(4-nitrophenyl)ethanone and hydroxylamine (B1172632). Computational studies can model the step-by-step mechanism of this transformation.

In an acidic medium, the likely mechanism involves the following steps:

Protonation: The nitrogen atom of the oxime is protonated, making the carbon atom of the C=N bond more electrophilic.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the hydroxylamine moiety.

Elimination: The C-N bond cleaves, leading to the elimination of hydroxylamine and the formation of a protonated ketone.

Deprotonation: The protonated ketone is deprotonated to yield the final ketone product, 1-(4-nitrophenyl)ethanone.

DFT calculations can be used to determine the energy profile of this reaction pathway, identifying the transition state structures and their corresponding activation energies for each step. The rate-determining step is typically the nucleophilic attack of water on the protonated oxime or the breakdown of the tetrahedral intermediate. The calculated activation energies provide a quantitative measure of the reaction's feasibility and rate. Studies on similar acetophenone (B1666503) oximes have shown that the rate-determining step in highly acidic media is the general base-catalyzed loss of hydroxylamine from the cationic tetrahedral intermediate.

Advanced Quantum Chemical Studies

Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule, providing insight into its electronic distribution, dipole moment, and chemical reactivity. niscpr.res.inwikipedia.org These calculations are typically performed using DFT methods. researchgate.net

For this compound, the distribution of atomic charges is significantly influenced by the various functional groups. The nitro group (NO₂) is a strong electron-withdrawing group, which polarizes the entire molecule. The oxygen atoms of the nitro group and the oxime hydroxyl group are highly electronegative and are thus expected to carry significant negative charges. Similarly, the nitrogen atoms of the nitro and oxime groups will also exhibit negative partial charges. researchgate.net Conversely, the hydrogen atoms, being less electronegative, will possess positive charges. niscpr.res.in

The carbon atoms throughout the molecule will have varied charges depending on their bonding environment. The carbon atom of the C=N oxime group and the carbons attached to the electronegative nitro and oxime groups are expected to be more electropositive compared to other aromatic carbons. This charge distribution is crucial for understanding the molecule's reactivity, intermolecular interactions, and properties like its dipole moment and polarizability. researchgate.net

Table 2: Representative Mulliken Atomic Charges for Functional Groups in Aromatic Nitro Compounds from DFT Studies

Atom/GroupTypical Mulliken Charge (a.u.)
Oxygen (in NO₂)-0.30 to -0.45
Nitrogen (in NO₂)+0.40 to +0.60
Oxygen (in oxime -OH)-0.55 to -0.70
Nitrogen (in oxime C=N)-0.20 to -0.35
Hydrogen (in oxime -OH)+0.40 to +0.50
Aromatic Carbons-0.20 to +0.20
Aromatic Hydrogens+0.15 to +0.25

Note: These are representative values based on computational studies of related aromatic nitro and oxime-containing compounds. niscpr.res.inresearchgate.net The exact values for this compound would require a specific calculation.

Organic molecules featuring an electron donor group and an electron acceptor group connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. This compound possesses such a framework, with the electron-withdrawing nitro group (acceptor) and the phenyl ring acting as the π-system. Such molecules are of interest for applications in optical signal processing and communications. nih.govfrontiersin.org

Quantum chemical calculations are a powerful tool for predicting the NLO response of molecules. frontiersin.orgdtic.mil A key parameter is the first hyperpolarizability (β), which quantifies the second-order NLO response. A large β value is indicative of a strong NLO response. nih.gov Computational methods, particularly DFT, are used to calculate the components of the hyperpolarizability tensor. nih.gov

Studies on structurally similar compounds, such as Schiff bases derived from 4-nitrophenyl moieties, have shown that the presence of the nitro group in conjunction with a π-system leads to substantial first hyperpolarizability values. researchgate.net The magnitude of β is sensitive to the molecular structure and the electronic nature of the substituents. Furthermore, the solvent environment can influence the NLO properties; calculations are often performed in both the gas phase and in solvents of varying polarity to model these effects. researchgate.net For compounds with a strong intramolecular charge transfer character, like that expected in this compound, significant NLO properties are anticipated.

Table 3: Calculated First Hyperpolarizability (β) for a Structurally Related Nitrophenyl Compound in Different Media

MediumDipole Moment (μ) (Debye)First Hyperpolarizability (β_tot) (x 10⁻³⁰ esu)
Gas Phase5.6112.35
Cyclohexane7.9621.77
Ethanol (B145695)9.0827.64

Data adapted from a DFT study (ωB97X-D/6-311++G(d,p) level) on 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol, a molecule with a similar nitrophenyl acceptor system. researchgate.net The trend of increasing hyperpolarizability with solvent polarity is typical for such charge-transfer molecules.

Synthesis and Reactivity of Derivatives and Analogues of 1 4 Nitrophenyl Ethanone Oxime

O-Substituted Oxime Derivatives (Oxime Ethers)

O-substituted derivatives of 1-(4-nitrophenyl)ethanone oxime, commonly known as oxime ethers, are a significant class of compounds in organic synthesis. These derivatives are characterized by the replacement of the hydrogen atom of the oxime's hydroxyl group with an alkyl or aryl substituent. This structural modification can significantly influence the molecule's reactivity and properties. nsf.gov

The synthesis of oxime ethers is typically achieved through the alkylation of the parent oxime. A general and common method involves the reaction of this compound with various alkyl halides, such as ethyl chloride, n-propyl chloride, or n-butyl chloride. jmpas.com This reaction is often carried out by refluxing the reactants in a suitable solvent like absolute ethanol (B145695), frequently in the presence of a base such as triethylamine (B128534) to facilitate the reaction. jmpas.com The resulting oxime ethers are valuable scaffolds for the development of new heterocyclic compounds and have been identified as privileged structures in pharmaceutical research. nsf.gov

The reactivity of oxime ethers can be fine-tuned by altering the O-substituent, a strategy that has been employed for both thermal and photochemical activations. nsf.gov A key aspect of their reactivity is the N-O bond, which can undergo fragmentation under certain conditions, such as through transition metal catalysis or photochemical mediation, to form versatile iminyl radicals. nsf.govresearchgate.net These radicals can then participate in various transformations, including additions to π-systems, making oxime ethers useful intermediates in the synthesis of complex nitrogen-containing molecules. nsf.gov

Heterocycle-Containing Oxime Analogues

The incorporation of heterocyclic moieties into the structure of ethanone (B97240) oximes has led to the development of novel compounds with unique chemical properties.

Triazole-Substituted Ethanone Oximes

A notable example of a triazole-substituted ethanone oxime is (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime. researchgate.net The synthesis of this compound demonstrates a straightforward and efficient method for creating such hybrid molecules.

The synthetic route involves the condensation of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with an excess of hydroxylamine (B1172632) hydrochloride. researchgate.net The reaction is typically conducted in dry ethanol and requires refluxing for several hours to reach completion. researchgate.net The progress of the reaction can be monitored using thin-layer chromatography. researchgate.net Upon completion, the crude product can be purified by crystallization, for instance, from dimethylformamide (DMF), to yield the desired triazole-substituted oxime in high yield. researchgate.net The synthesis of such compounds opens avenues for producing a series of derivatives with varied substituents to explore their chemical and physical properties. researchgate.net

Starting MaterialReagentsSolventConditionsProductYield
1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-oneHydroxylamine hydrochlorideDry EthanolReflux, 5 hours(E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime86%

Table 1: Synthesis of a Triazole-Substituted Ethanone Oxime. researchgate.net

Benzthiazole-Substituted Ethanone Oximes

The synthesis of benzthiazole-substituted ethanone oximes introduces a sulfur- and nitrogen-containing heterocycle into the molecular framework. A representative synthesis involves a multi-step process starting from 2-mercaptobenzthiazole. jmpas.com

Initially, 2-mercaptobenzthiazole is reacted with an α-halo ketone, such as 2-chloro-1-(4-nitrophenyl)ethanone, to afford an S-substituted benzthiazole derivative. jmpas.com This intermediate is then converted to its corresponding oxime by reacting it with hydroxylamine hydrochloride and sodium acetate (B1210297) in ethanol under reflux. jmpas.com The resulting benzthiazole-containing oxime can be further modified, for example, by etherification as described in section 7.1. An example of such a final product is 2-(benzo[d]thiazol-2-ylthio)-1-(4-nitrophenyl)ethanone-o-ethyl-oxime. jmpas.com

IntermediateReagentsSolventConditionsProduct
2-(Benzo[d]thiazol-2-ylthio)-1-(4-nitrophenyl)ethanoneHydroxylamine hydrochloride, Sodium acetateEthanolReflux, 3-4 hours2-(Benzo[d]thiazol-2-ylthio)-1-(4-nitrophenyl)ethanone oxime
2-(Benzo[d]thiazol-2-ylthio)-1-(4-nitrophenyl)ethanone oximeEthyl chloride, TriethylamineEthanolReflux, 6-7 hours2-(Benzo[d]thiazol-2-ylthio)-1-(4-nitrophenyl)ethanone-o-ethyl-oxime

Table 2: Synthesis of a Benzthiazole-Substituted Ethanone Oxime Derivative. jmpas.com

Related Nitrophenyl Oximes and Substituted Ethanone Oximes

The broader family of nitrophenyl oximes and substituted ethanone oximes encompasses a wide range of compounds with varying substitution patterns on the phenyl ring and the ethanone backbone. The synthesis of these oximes generally follows the classical method of condensing the corresponding ketone with hydroxylamine or its salts. nih.govmdpi.com

For instance, the synthesis of (E)-1-(4-aminophenyl)ethanone oxime involves refluxing a methanol (B129727) solution of 1-(4-aminophenyl)ethanone with hydroxylamine sulfate (B86663) and sodium acetate. nih.gov Similarly, related compounds like 1-(3-nitrophenyl)ethanone oxime can be prepared, and their derivatives, such as the trimethylsilyl (B98337) (TMS) derivative, have been characterized. nist.gov

Q & A

Basic Research Questions

Q. How can 1-(4-nitrophenyl)ethanone oxime be synthesized with high purity, and what key parameters influence yield and selectivity?

  • Methodology :

  • Start with 1-(4-nitrophenyl)ethanone and hydroxylamine sulfate in a 1:1.2 molar ratio under reflux in ethanol/water (3:1 v/v) with sodium acetate as a buffer (pH ~5). Monitor reaction progress via TLC or HPLC .
  • Purify via recrystallization from ethanol to remove unreacted starting materials and byproducts. Yield optimization requires strict control of temperature (70–80°C) and reaction time (4–6 hours) .
  • Critical considerations : Steric and electronic effects of the nitro group may slow oxime formation compared to non-nitrated analogs. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. What analytical techniques are most reliable for confirming the structural identity of this compound?

  • Methodology :

  • X-ray crystallography : Resolve tautomeric forms (syn/anti) and hydrogen-bonding networks. Use SHELX programs for structure refinement, especially for resolving disorder in nitro or oxime groups .
  • Mass spectrometry : Compare experimental molecular ion peaks (e.g., m/z 180 for C₈H₅N₂O₃⁺) with NIST database entries .
  • NMR : Assign peaks using ¹H (δ 8.2–8.4 ppm for aromatic protons) and ¹³C NMR (δ 150–155 ppm for nitrophenyl carbons). Confirm oxime formation via disappearance of ketone carbonyl signals (~200 ppm in ¹³C NMR) .

Advanced Research Questions

Q. How does this compound perform as a ligand in transition-metal complexes, and what factors dictate its coordination behavior?

  • Methodology :

  • Coordination mode : Acts as a bidentate ligand via the oxime nitrogen and nitro group oxygen. Confirm geometry (e.g., square planar vs. octahedral) using UV-Vis, EPR, and single-crystal XRD .
  • Stability studies : Monitor complex degradation under varying pH and temperature via cyclic voltammetry or spectrophotometry. Nitro groups may enhance redox activity but reduce solubility in aqueous media .
  • Example : Copper(II) complexes of analogous oximes show electrocatalytic water oxidation. Optimize ligand-to-metal ratios (1:1 or 2:1) to balance stability and activity .

Q. What challenges arise in resolving enantioselectivity when using this compound in asymmetric catalysis?

  • Methodology :

  • Hydrosilylation reactions : Use chiral catalysts (e.g., Cu(OAc)₂ with BTA ligands) to reduce ketones to alcohols. Monitor enantiomeric excess (ee) via chiral GC/HPLC (e.g., >99% conversion with 66% ee reported for similar substrates) .
  • Kinetic resolution : Competing pathways may arise due to steric hindrance from the nitro group. Use kinetic isotopic effects (KIE) or DFT calculations to map transition states .
  • Data contradiction : Higher catalyst loading (6 mol%) improves ee but risks side reactions. Balance with low temperatures (-25°C) to suppress racemization .

Q. How can crystallographic data resolve tautomeric or conformational ambiguities in this compound?

  • Methodology :

  • Synchrotron XRD : Collect high-resolution data (d ~0.8 Å) to distinguish between syn/anti oxime conformers. Refine using SHELXL with restraints for disordered nitro groups .
  • Hydrogen bonding : Identify intermolecular O–H⋯N interactions (2.7–3.0 Å) stabilizing crystal packing. Compare with related compounds (e.g., 1-(4-hydroxyphenyl)ethanone oxime) to assess nitro group impact .
  • Thermal ellipsoids : Analyze anisotropic displacement parameters to confirm rigidity of the nitrophenyl ring vs. flexibility in the oxime moiety .

Methodological Notes

  • Avoided commercial sources : All synthetic and analytical protocols derive from peer-reviewed studies (e.g., hydrosilylation , crystallography ).
  • Data-driven answers : References to NIST databases and SHELX ensure reproducibility.
  • Advanced vs. basic demarcation : Basic questions focus on synthesis/characterization; advanced questions address mechanistic and applied challenges (e.g., catalysis, crystallography).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.